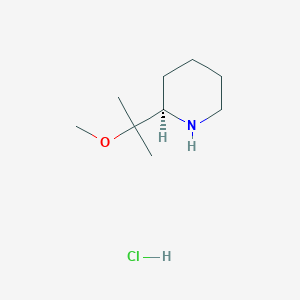

(2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride

Description

(2R)-2-(2-Methoxypropan-2-yl)piperidine hydrochloride is a chiral piperidine derivative characterized by a methoxy-substituted isopropyl group at the 2-position of the piperidine ring. The (2R) configuration confers stereochemical specificity, which is critical for interactions with biological targets. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological applications.

Properties

IUPAC Name |

(2R)-2-(2-methoxypropan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,11-3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOLSSCRAXRURO-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCN1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCCCN1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2-methoxypropan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxypropan-2-yl group, leading to the formation of different substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For instance, Migalastat HCl has high solubility (≥50 mg/mL), whereas aryl-substituted derivatives (e.g., 4-bromophenyl) show lower solubility due to hydrophobic groups .

- Stability : Methoxy groups (as in the target compound) enhance steric and electronic stability compared to hydroxylated derivatives like Migalastat HCl, which may require controlled storage to prevent oxidation .

Analytical Characterization

Biological Activity

(2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxypropan-2-yl group, which influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The compound's molecular formula is with a molecular weight of 201.71 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that the compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and pain perception.

Key Mechanisms:

- Receptor Modulation: The compound exhibits significant binding affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

- Enzyme Interaction: Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability in the synaptic cleft.

Pharmacological Effects

The pharmacological effects of (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride include:

- Anxiolytic Activity: In animal models, the compound has demonstrated anxiolytic properties, reducing anxiety-like behaviors.

- Antidepressant Effects: Studies suggest that it may have antidepressant effects through its action on serotonin pathways.

- Neuroprotective Properties: There is evidence that this compound can protect neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride | Chiral center; methoxy group | Anxiolytic, antidepressant |

| N-Methylpiperidine | Methyl substitution on nitrogen | Mild psychoactive effects |

| 1-(3-Methoxypropyl)piperidine | Non-chiral; lacks additional functional groups | Limited biological activity |

The presence of the methoxypropan-2-yl group in (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride enhances its pharmacological profile compared to other piperidine derivatives.

Case Studies

-

Anxiolytic Study : A study involving rodent models demonstrated that administration of (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride resulted in a significant reduction in anxiety-like behaviors measured by the elevated plus maze test.

- Methodology : Rodents were administered varying doses of the compound, and anxiety levels were assessed through behavioral observations.

- Results : The highest dose group showed a 40% increase in time spent in the open arms compared to control groups.

-

Neuroprotective Effects : In vitro studies using neuronal cell lines indicated that (2R)-2-(2-Methoxypropan-2-yl)piperidine;hydrochloride could reduce cell death induced by oxidative stress.

- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without the compound.

- Results : Cells treated with the compound exhibited a 30% increase in viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.